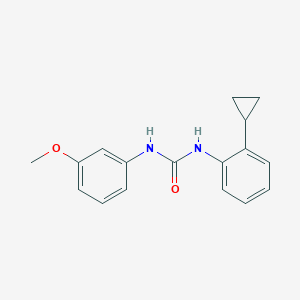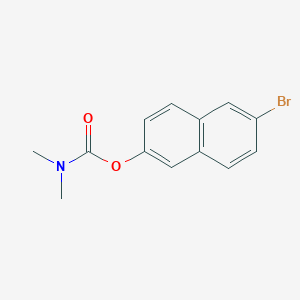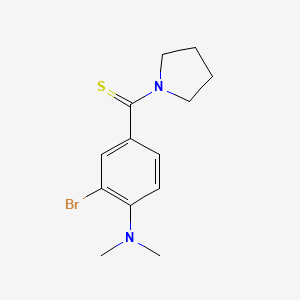![molecular formula C11H12N6O3S B5842022 N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B5842022.png)
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound that features a combination of a thienyl group, a triazole ring, and a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides or triazoles.
Wissenschaftliche Forschungsanwendungen
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and triazole ring play crucial roles in its bioactivity, potentially leading to the generation of reactive oxygen species or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- N-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE
Uniqueness
N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE is unique due to the presence of both a nitro group and a triazole ring, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-nitro-1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O3S/c1-8-3-5-21-9(8)6-13-14-10(18)2-4-16-7-12-11(15-16)17(19)20/h3,5-7H,2,4H2,1H3,(H,14,18)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLQZOHRNAXTKT-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CCN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CCN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)
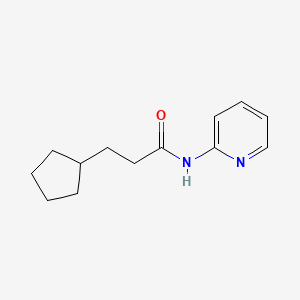

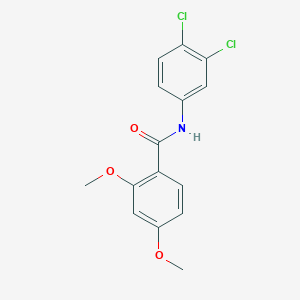
![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-5-methylsulfanyl-1,3,4-thiadiazole](/img/structure/B5841973.png)
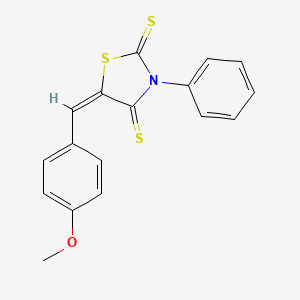
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5841995.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5842005.png)

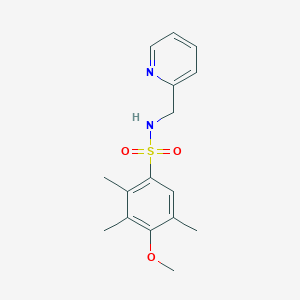
![2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)
